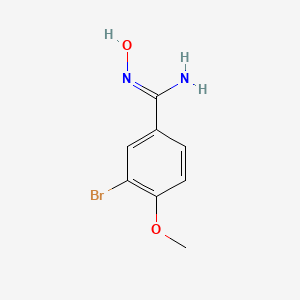

(Z)-3-Bromo-N'-hydroxy-4-methoxybenzene-1-carboximidamide

CAS No.:

Cat. No.: VC17822209

Molecular Formula: C8H9BrN2O2

Molecular Weight: 245.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H9BrN2O2 |

|---|---|

| Molecular Weight | 245.07 g/mol |

| IUPAC Name | 3-bromo-N'-hydroxy-4-methoxybenzenecarboximidamide |

| Standard InChI | InChI=1S/C8H9BrN2O2/c1-13-7-3-2-5(4-6(7)9)8(10)11-12/h2-4,12H,1H3,(H2,10,11) |

| Standard InChI Key | ACPSRWAPDRMQED-UHFFFAOYSA-N |

| Isomeric SMILES | COC1=C(C=C(C=C1)/C(=N/O)/N)Br |

| Canonical SMILES | COC1=C(C=C(C=C1)C(=NO)N)Br |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The molecular formula of (Z)-3-Bromo-N'-hydroxy-4-methoxybenzene-1-carboximidamide is C₈H₈BrN₂O₂, with a molecular weight of 261.07 g/mol . The IUPAC name reflects its substitution pattern: a bromine atom at position 3, a methoxy group at position 4, and a hydroxy-substituted carboximidamide group at position 1 of the benzene ring.

Stereochemical Configuration

The (Z) designation indicates the spatial arrangement around the imine double bond (C=N) in the carboximidamide group. This configuration influences the compound’s reactivity and biological interactions, though detailed stereochemical studies remain limited in published literature .

Table 1: Key Identifiers of (Z)-3-Bromo-N'-hydroxy-4-methoxybenzene-1-carboximidamide

| Property | Value | Source |

|---|---|---|

| CAS Number | 885959-57-9 | |

| Molecular Formula | C₈H₈BrN₂O₂ | |

| Molecular Weight | 261.07 g/mol | |

| IUPAC Name | (Z)-3-bromo-4-methoxy-N'-hydroxybenzene-1-carboximidamide |

Synthesis and Chemical Reactivity

Reactivity Profile

-

Hydrolysis: The carboximidamide group may undergo hydrolysis under acidic or basic conditions, yielding corresponding amides or amines.

-

Electrophilic Substitution: The bromine atom and methoxy group direct further substitutions on the aromatic ring, favoring positions ortho and para to existing substituents .

-

Coordination Chemistry: The hydroxylamine moiety can act as a ligand for metal ions, suggesting potential applications in catalysis .

Physicochemical Properties

Spectral Characteristics

-

IR Spectroscopy: Strong absorption bands at ~1650 cm⁻¹ (C=N stretch) and ~3400 cm⁻¹ (N-H/O-H stretch) .

-

NMR Spectroscopy:

Solubility and Stability

The compound exhibits limited solubility in polar solvents like water but dissolves in dimethyl sulfoxide (DMSO) and dichloromethane. Stability studies indicate decomposition at temperatures above 150°C .

Challenges and Future Directions

Knowledge Gaps

-

Stereochemical Control: Current synthetic methods lack detailed protocols for achieving high (Z)-isomer purity.

-

Biological Activity: No in vivo or in vitro data specific to this compound are available, necessitating pharmacological profiling.

Research Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume